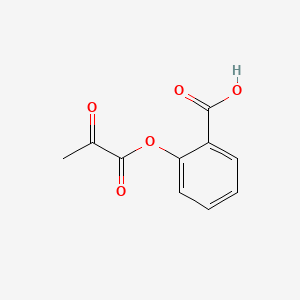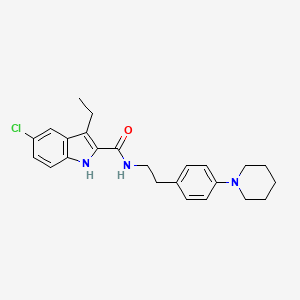
Org 27569
Übersicht
Beschreibung
Org 27569 ist eine chemische Verbindung, die für ihre Rolle als potenter und selektiver negativer allosterischer Modulator des Cannabinoid-Rezeptors vom Typ 1 bekannt ist. Diese Verbindung hat aufgrund ihrer einzigartigen Fähigkeit, die Bindungsaffinität und Wirksamkeit von Cannabinoid-Rezeptoragonisten und -antagonisten zu modulieren, erhebliches Interesse geweckt . This compound ist chemisch als 5-Chlor-3-ethyl-1H-indol-2-carbonsäure [2-(4-Piperidin-1-yl-phenyl)ethyl]amid identifiziert .
Wissenschaftliche Forschungsanwendungen
Org 27569 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die allosterische Modulation von Cannabinoid-Rezeptoren zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die physiologischen und pharmakologischen Wirkungen der Modulation von Cannabinoid-Rezeptoren zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an eine regulatorische Stelle am Cannabinoid-Rezeptor vom Typ 1 bindet, wodurch eine Konformationsänderung induziert wird, die die Bindungsaffinität von Cannabinoid-Rezeptoragonisten wie CP 55,940 erhöht. Es verringert die Wirksamkeit dieser Agonisten bei der Stimulation der Signalübertragung des zweiten Botenstoffs, sobald es gebunden ist, und verhält sich effektiv als unüberwindbarer Antagonist . Dieser einzigartige Mechanismus beinhaltet die Modulation der Rezeptor-Konformation und Signalwege, einschließlich der Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion und der Extrazellulären signal-regulierten Kinase (ERK)-Phosphorylierung .
Wirkmechanismus
Target of Action
Org 27569, also known as ab120342, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, ORG-27569, or Org27569, is a potent and selective negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system .
Mode of Action
Studies suggest that this compound binds to a regulatory site on the CB1 receptor, causing a conformational change that increases the binding affinity of CB1 agonists such as CP 55,940, while decreasing the binding affinity of CB1 antagonists or inverse agonists such as rimonabant . While this compound increases the ability of cb1 agonists to bind to the receptor, it decreases their efficacy at stimulating second messenger signaling once bound .
Biochemical Pathways
The CB1 receptor is expressed presynaptically and is activated via retrograde neurotransmission, in which endocannabinoids are released from the postsynaptic neuron, traverse the synapse, and bind to the orthosteric site on CB1, ultimately inhibiting the release of other neurotransmitters . This compound, as an allosteric modulator, likely uses a different mechanism to act on CB1 .
Result of Action
In practice, this compound behaves as an insurmountable antagonist of CB1 receptor function . It has been found to inhibit CB1 receptor antagonist efficacy in vitro . This unique signaling profile of this compound could potentially offer reduced on-target adverse effects .
Biochemische Analyse
Biochemical Properties
Org 27569 interacts with the cannabinoid CB1 receptor . Studies suggest that it binds to a regulatory site on the CB1 receptor, causing a conformational change that increases the binding affinity of CB1 agonists such as CP 55,940, while decreasing the binding affinity of CB1 antagonists or inverse agonists .
Cellular Effects
This compound has intriguing effects on cells. While it increases the ability of CB1 agonists to bind to the receptor, it decreases their efficacy at stimulating second messenger signaling once bound . This means that in practice, this compound behaves as an insurmountable antagonist of CB1 receptor function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a unique allosteric site on the CB1 receptor . This binding is related to how much receptor is in an active conformation that can couple with G protein . This compound blocks transmembrane helix 6 (TM6) movements associated with G-protein activation, but enhances helix 8/TM7 movements, suggesting a possible mechanism for its ability to induce biased signaling .
Dosage Effects in Animal Models
In animal models, this compound has been shown to attenuate both cue- and drug-induced reinstatement of cocaine- and methamphetamine-seeking behavior
Vorbereitungsmethoden
Die Synthese von Org 27569 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthese synthetisiert, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton beinhaltet.
Chlorierung: Der Indol-Kern wird dann an der 5-Position unter Verwendung eines Chlorierungsmittels wie Thionylchlorid oder Phosphorpentachlorid chloriert.
Ethylierung: Das chlorierte Indol wird an der 3-Position mit einem Ethylierungsmittel wie Ethyliodid ethyliert.
Amidierung: Der letzte Schritt beinhaltet die Amidierung der Indolcarbonsäure mit 2-(4-Piperidin-1-yl-phenyl)ethylamin zur Bildung von this compound
Analyse Chemischer Reaktionen
Org 27569 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Die Reduktion von this compound kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Ethylpositionen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion reduzierte Amide erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Org 27569 ist einzigartig in seiner Fähigkeit, die Cannabinoid-Rezeptorfunktion allosterisch zu modulieren. Ähnliche Verbindungen umfassen:
GAT100: Ein weiterer allosterischer Modulator des Cannabinoid-Rezeptors vom Typ 1, jedoch mit unterschiedlicher Bindungsdynamik und Wirkung.
PSNCBAM-1: Ein negativer allosterischer Modulator des Cannabinoid-Rezeptors vom Typ 1 mit unterschiedlichen pharmakologischen Eigenschaften.
ZCZ-011: Ein allosterischer Modulator mit ähnlichen Auswirkungen auf die Cannabinoid-Rezeptorbindung und -signalübertragung
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine spezifische Bindungsaffinität und die einzigartigen Konformationsänderungen aus, die es im Cannabinoid-Rezeptor vom Typ 1 induziert.
Eigenschaften
IUPAC Name |
5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZDNYNXFMRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660764 | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868273-06-7 | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868273-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ORG-27569 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Org-27569 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



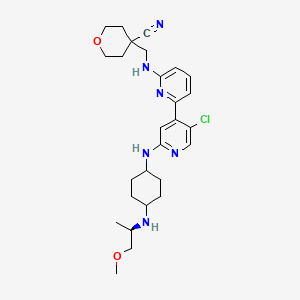
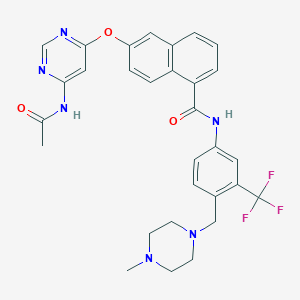
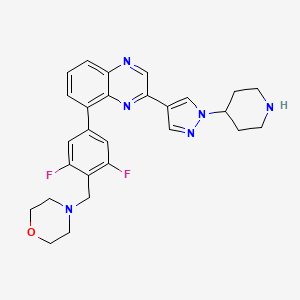

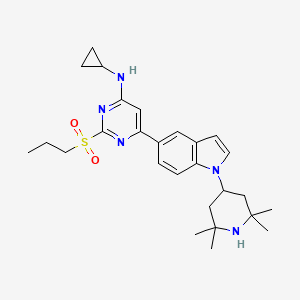


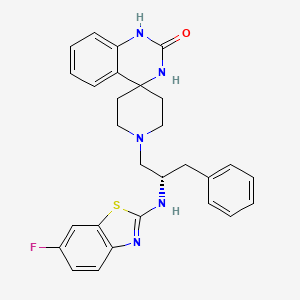
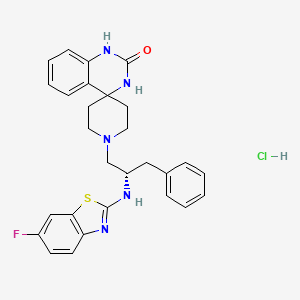
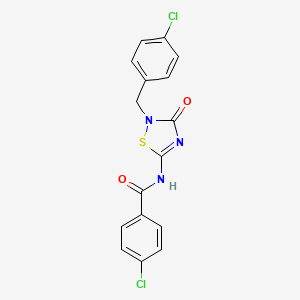
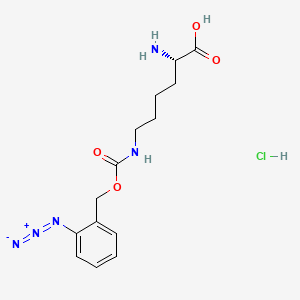
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
